

Molecular structure and activity of Levormeloxifene fumarate

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Compound of Interest

Compound Name: Levormeloxifene fumarate

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Levormeloxifene Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene, the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that was primarily investigated for the prevention of postmenopausal bone loss. As a SERM, it exhibits tissue-selective estrogenic and anti-estrogenic activities. While its development was discontinued in Phase III clinical trials due to gynecological side effects, the study of levormeloxifene provides valuable insights into the structure-activity relationships and the complex pharmacology of SERMs. This technical guide provides a detailed overview of the molecular structure, mechanism of action, and biological activity of **levormeloxifene fumarate**, supported by quantitative data, experimental protocols, and pathway diagrams.

Molecular Structure and Properties

Levormeloxifene is a benzopyran derivative.[1] The fumarate salt is a stable, non-hygroscopic crystalline solid with good bioavailability, making it suitable for pharmaceutical formulations.[2]

Chemical Name: (-)-3R,4R-trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane, hydrogen fumarate[2]



Molecular Formula: C34H39NO7[3]

Molecular Weight: 573.68 g/mol [4]

Property	Value	Reference
CAS Number	199583-01-2	[5]
PubChem CID	9938031	[3]
InChlKey	CKDZFQCZLXNLRD- JJGRXVLVSA-N	[6]
SMILES	CC1(C)INVALID-LINK INVALID-LINK c5ccc(cc5O1)OC.C(=C/C(=O) O)\C(=O)O	[6]

Mechanism of Action

Levormeloxifene's pharmacological activity is mediated through its interaction with estrogen receptors (ERs), primarily ER α and ER β . As a SERM, its action is tissue-specific:

- Estrogenic Activity: In bone tissue, levormeloxifene acts as an estrogen agonist, which is the
 basis for its investigation in preventing postmenopausal bone loss.[7] Animal studies
 demonstrated its ability to prevent increased bone turnover and vertebral bone loss following
 ovariectomy.[7]
- Anti-Estrogenic Activity: In other tissues, such as the breast and uterus, it can act as an estrogen antagonist.

The differential activity is believed to be a result of the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific recruitment of coactivator and co-repressor proteins.

Signaling Pathway





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Fig. 1: Simplified signaling pathway of Levormeloxifene's action as a SERM.

Quantitative Biological Activity Estrogen Receptor Binding Affinity

While specific Ki or IC50 values for levormeloxifene are not readily available in the cited literature, data for the racemic mixture, ormeloxifene, and the relative binding affinity (RBA) of levormeloxifene provide insight into its receptor interaction. Levormeloxifene is the more active enantiomer.[1]

Compound	Receptor Subtype	Binding Affinity (Ki)	Relative Binding Affinity (RBA) vs. Estradiol- 17β	Reference
D,L- Ormeloxifene	ERα	250 nM	8.8%	
D,L- Ormeloxifene	ERβ	750 nM	3%	
Levormeloxifene	Not Specified	Not Available	15.7 ± 3.1%	[1]
d-Ormeloxifene	Not Specified	Not Available	2.10 ± 0.9%	[1]

In Vitro Activity on Vaginal Smooth Muscle Cells



Parameter	Concentration	Result (% of Control)	P-value	Reference
SMC Proliferation	0.1 μΜ	130 ± 13%	NS	MedKoo Biosciences
SMC Proliferation	1 μΜ	151 ± 19%	<0.05	MedKoo Biosciences
Tropoelastin Production	0.1 μΜ	75 ± 4%	NS	MedKoo Biosciences
Tropoelastin Production	1 μΜ	64 ± 2%	<0.05	MedKoo Biosciences
TGF-β1 Production	0.1 μΜ	79 ± 11%	NS	MedKoo Biosciences
TGF-β1 Production	1 μΜ	72 ± 14%	<0.05	MedKoo Biosciences

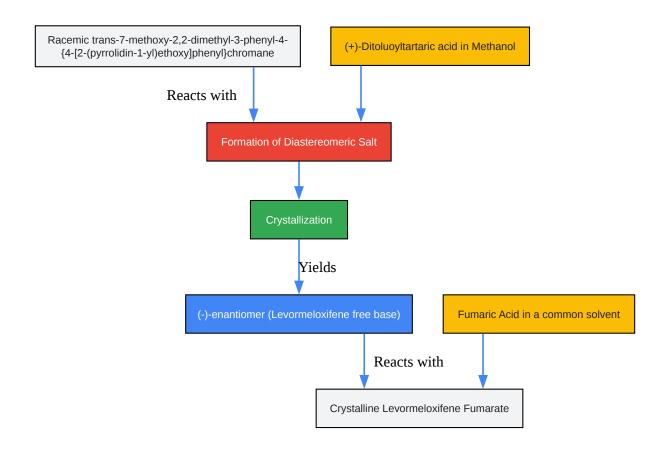
Pharmacokinetics (in Rats)

Parameter	Value	Condition	Reference
Tmax	~6 hours	Oral administration	
Half-life (t½)	~24 hours	Oral administration	
Major Excretion Route	Fecal	Oral administration of [14C]-levormeloxifene	
Primary Metabolite	norlevormeloxifene (7- desmethyl metabolite)	-	

Synthesis

The synthesis of **levormeloxifene fumarate** involves the resolution of the racemic mixture of trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane.





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Fig. 2: Simplified workflow for the synthesis of **Levormeloxifene Fumarate**.

Experimental Protocols In Vitro Study of Levormeloxifene on Vaginal Smooth Muscle Cells

The following protocols are based on the methodology described by Takacs et al. (2011).

- 6.1. Primary Smooth Muscle Cell (SMC) Culture
- Obtain vaginal wall biopsies from consenting donors undergoing hysterectomy for benign reasons.



- Mechanically separate the mucosa and connective tissue from the smooth muscle layer.
- Mince the smooth muscle tissue into small fragments (1-2 mm³).
- Digest the tissue fragments in a solution of collagenase type I (0.1%) and elastase (0.05%)
 in Dulbecco's Modified Eagle's Medium (DMEM) for 2 hours at 37°C.
- Centrifuge the cell suspension and resuspend the pellet in SMC growth medium (DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- Plate the cells in T-75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.
- Confirm the purity of SMC cultures through immunofluorescence staining for smooth muscle α-actin.
- 6.2. Cell Proliferation Assay (MTT Assay)
- Seed SMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Treat the cells with varying concentrations of levormeloxifene (e.g., 0.1 μ M and 1 μ M) or vehicle control for 24 hours.
- Add 20 μL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate for 4 hours at 37°C.
- Aspirate the medium and add 200 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- 6.3. Tropoelastin Production Assay (Fastin Assay)



- Seed SMCs in 6-well plates and grow to confluence.
- Treat the cells with levormeloxifene or vehicle control for 48 hours.
- Collect the cell culture supernatant.
- Measure the tropoelastin concentration in the supernatant using a commercial Fastin Elastin Assay kit according to the manufacturer's instructions.
- Normalize the results to the total protein content of the cell lysate.
- 6.4. Transforming Growth Factor-β1 (TGF-β1) Measurement (ELISA)
- Collect the cell culture supernatant as described for the tropoelastin assay.
- Measure the concentration of active TGF-β1 in the supernatant using a commercial enzymelinked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Normalize the results to the total protein content of the cell lysate.

Clinical Development and Discontinuation

Levormeloxifene was advanced to Phase III clinical trials for the prevention of postmenopausal osteoporosis.[7] Studies in postmenopausal women showed that doses ranging from 1.25-20 mg/day decreased bone turnover and increased bone mineral density.[7] However, the development was halted due to a significant incidence of gynecological adverse events in the treatment groups.[7]

Conclusion

Levormeloxifene fumarate is a well-characterized SERM with a clear mechanism of action and demonstrated tissue-specific effects. While its clinical development was not completed, the existing body of research provides a valuable resource for scientists in the fields of endocrinology, bone biology, and drug development. The data and protocols presented in this guide offer a comprehensive foundation for further investigation into the pharmacology of SERMs and the development of next-generation tissue-selective endocrine modulators.



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